3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol 3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol
Brand Name: Vulcanchem
CAS No.: 1261901-59-0
VCID: VC11750033
InChI: InChI=1S/C16H12FNO3/c1-2-21-16(20)14-4-3-11(8-15(14)17)12-5-10(9-18)6-13(19)7-12/h3-8,19H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F
Molecular Formula: C16H12FNO3
Molecular Weight: 285.27 g/mol

3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol

CAS No.: 1261901-59-0

Cat. No.: VC11750033

Molecular Formula: C16H12FNO3

Molecular Weight: 285.27 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol - 1261901-59-0

Specification

CAS No. 1261901-59-0
Molecular Formula C16H12FNO3
Molecular Weight 285.27 g/mol
IUPAC Name ethyl 4-(3-cyano-5-hydroxyphenyl)-2-fluorobenzoate
Standard InChI InChI=1S/C16H12FNO3/c1-2-21-16(20)14-4-3-11(8-15(14)17)12-5-10(9-18)6-13(19)7-12/h3-8,19H,2H2,1H3
Standard InChI Key ASYZGOHNOXRJLU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F

Introduction

3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is a complex organic compound belonging to the phenolic family. It is characterized by the presence of a cyano group (-CN), an ethoxycarbonyl group (-COOCH2CH3), and a fluorinated phenyl ring. The compound's unique combination of functional groups imparts distinct chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol typically involves multi-step processes. One prominent method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. This method allows for the precise introduction of the desired functional groups onto the phenolic framework.

Chemical Reactions and Conditions

The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. The conditions for these reactions are as follows:

Reaction TypeReagentsConditions
OxidationPotassium permanganate, chromium trioxideAcidic medium
ReductionLithium aluminum hydride, hydrogen gasMetal catalyst required
Electrophilic SubstitutionHalogens (e.g., bromine), nitrating agentsVaries by specific reaction

Biological Activities and Applications

Research indicates that 3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism may involve interactions with specific biological targets, influenced by the functional groups present, which facilitate hydrogen bonding and other molecular interactions. This makes it a candidate for further studies in drug development and therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, including variations in the substitution pattern or functional groups:

Compound NameStructural FeaturesUnique Aspects
2-Cyano-5-(4-ethoxycarbonylphenyl)phenolSimilar phenolic structure but different substitution patternDifferent biological activity profile
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenolContains ethylcarbamoyl instead of ethoxycarbonylMay exhibit different solubility and stability
3-Cyano-4-fluorophenolLacks ethoxycarbonyl groupSimpler structure with potentially different reactivity
5-Cyano-2-fluorophenolDifferent positioning of cyano and fluorophenyl groupsVariations in chemical reactivity due to structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator